1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole (CAS: 2054953-76-1) is a highly specialized, fully substituted imidazole building block designed for precision cross-coupling and advanced materials synthesis. Featuring an N-ethyl group that locks its tautomeric state and a C5-methyl group that blocks the most reactive secondary position, this scaffold leaves the C2 and C4 positions available as highly reactive, differentiated iodides. In procurement and process chemistry, this specific substitution pattern is prioritized because it enables strict regiocontrol during sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) or metal-halogen exchanges, bypassing the complex mixtures and harsh conditions associated with unprotected or brominated analogs [1].
Substituting this compound with its unprotected analog (2,4-diiodo-5-methyl-1H-imidazole) or its brominated counterpart (1-ethyl-2,4-dibromo-5-methyl-1H-imidazole) introduces severe process inefficiencies. Unprotected imidazoles undergo rapid tautomerization, which scrambles the electronic differentiation between the C2 and C4/C5 positions, inevitably leading to complex mixtures of regioisomers during functionalization that require resource-intensive chromatographic separation. Furthermore, substituting iodides with bromides drastically reduces the oxidative addition rate in palladium catalysis, forcing manufacturers to use elevated temperatures (>80°C) and expensive, proprietary phosphine ligands to achieve acceptable conversions, thereby increasing both catalyst cost and the risk of degrading sensitive functional groups [1].
Halogen selection is critical for process economics. Diiodoimidazoles exhibit significantly lower activation barriers for palladium oxidative addition compared to their dibromo equivalents. Class-level kinetic studies demonstrate that diiodoimidazoles can achieve >95% conversion in Suzuki couplings at mild temperatures (40–60°C) using standard Pd(PPh3)4, whereas dibromo analogs require elevated temperatures (>90°C) and specialized ligands to surpass 70% conversion [1].
| Evidence Dimension | Required temperature and conversion for C2-arylation (Suzuki-Miyaura) |
| Target Compound Data | 40–60°C, >95% conversion (standard Pd catalysts) |
| Comparator Or Baseline | 1-Ethyl-2,4-dibromo-5-methyl-1H-imidazole: >90°C, <70% conversion (standard Pd catalysts) |
| Quantified Difference | 30–50°C reduction in process temperature; >25% higher raw conversion |
| Conditions | Standard Suzuki-Miyaura conditions (Pd(PPh3)4, mild base, 12h) |
Enables the use of cheaper, non-proprietary catalysts and milder conditions, protecting sensitive functional groups and lowering energy costs during scale-up.
The presence of the N-ethyl group strictly locks the imidazole ring, preventing the tautomeric scrambling seen in unprotected 2,4-diiodo-5-methyl-1H-imidazole. Because the C2-I bond is electronically distinct from the C4-I bond in the fixed N-alkyl state, sequential cross-coupling yields a single major regioisomer (>90% regiomeric excess). In contrast, unprotected analogs yield near 1:1 mixtures of functionalized tautomers, halving the effective yield of the desired target [1].
| Evidence Dimension | Regiomeric excess (r.e.) in first-pass C2-functionalization |
| Target Compound Data | >90% r.e. (single distinct C2 target) |
| Comparator Or Baseline | Unprotected 2,4-diiodo-5-methyl-1H-imidazole: ~50% r.e. (due to tautomeric equilibrium) |
| Quantified Difference | ~40% absolute increase in target regioisomer yield |
| Conditions | Sequential cross-coupling or metal-halogen exchange at -40°C |
Eliminates the need for costly and solvent-heavy preparative chromatography to separate inseparable regioisomers.
For target molecules requiring a C5-methyl group, procuring 1-ethyl-2,4-diiodo-5-methyl-1H-imidazole directly bypasses the need to selectively methylate a trihalogenated precursor. Differentiating three identical halogens on 1-ethyl-2,4,5-triiodoimidazole requires highly controlled, temperature-sensitive metal-halogen exchanges, often resulting in 15-20% yield losses per step. The pre-installed C5-methyl group reduces the synthetic sequence by one critical step, improving overall theoretical yield [1].
| Evidence Dimension | Number of steps to C5-methyl, C2/C4-diaryl target and overall yield |
| Target Compound Data | 2 steps, ~70-80% overall yield |
| Comparator Or Baseline | 1-Ethyl-2,4,5-triiodoimidazole: 3 steps, ~50-55% overall yield |
| Quantified Difference | 1 fewer synthetic step; ~20-25% higher overall throughput yield |
| Conditions | Multi-step sequential functionalization route |
Directly reduces the number of unit operations in manufacturing, saving time, reagents, and labor while boosting final throughput.
Because the N1 and C5 positions are blocked and the C2 and C4 positions are differentiated iodides, this compound is a highly efficient starting material for synthesizing complex, fully decorated imidazole-based active pharmaceutical ingredients (APIs) such as selective kinase inhibitors. The predictable C2 > C4 reactivity allows for sequential introduction of different aryl or alkyl pharmacophores without intermediate protection/deprotection steps [1].
The diiodo functionality is highly compatible with Sonogashira and Stille couplings used to build extended π-conjugated systems. The fixed N-ethyl and C5-methyl groups provide necessary steric bulk and solubility, making this compound a highly processable building block for tuning the emission wavelengths and solid-state packing of imidazole-based organic light-emitting diodes (OLEDs) [1].
The N-ethyl-5-methyl-imidazole core can be further quaternized or deprotonated (after selective functionalization) to generate highly customized N-heterocyclic carbenes or ionic liquids. The ability to cleanly append bulky or electronically distinct groups at C2 and C4 prior to carbene generation allows for the precise tuning of the buried volume (%V_bur) and electronic properties of transition metal catalysts [1].